molecular formula C14H19N3O3S B6973168 1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one

1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one

Cat. No.: B6973168
M. Wt: 309.39 g/mol
InChI Key: BVHWSXUTXHHENL-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one is a complex organic compound featuring a piperazine ring substituted with a morpholine derivative and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the thiophene derivative, followed by the formation of the morpholine ring. The final step involves the coupling of the morpholine derivative with the piperazine ring under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The thiophene and morpholine moieties can enhance binding affinity and specificity, influencing various molecular pathways.

Comparison with Similar Compounds

  • 1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one
  • 2-(2-Oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one
  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate

Comparison: Compared to similar compounds, this compound is unique due to its combination of a piperazine ring with a morpholine and thiophene group.

Properties

IUPAC Name

1-[2-oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c18-13-8-15-3-4-16(13)10-14(19)17-5-6-20-11(9-17)12-2-1-7-21-12/h1-2,7,11,15H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHWSXUTXHHENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC(=O)N2CCOC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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